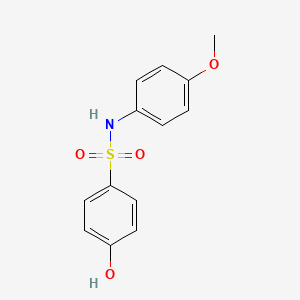

4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-hydroxy-N-(4-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-18-12-6-2-10(3-7-12)14-19(16,17)13-8-4-11(15)5-9-13/h2-9,14-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBTUKXVTQCJCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide

This in-depth technical guide provides a comprehensive overview of the synthetic routes for 4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just procedural steps but also the underlying scientific rationale for key experimental choices.

Introduction

Sulfonamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The specific compound, this compound, incorporates key pharmacophoric features: a phenol group, a sulfonamide linkage, and a methoxy-substituted N-phenyl ring. Understanding its synthesis is crucial for the exploration of its potential therapeutic applications and for the generation of analog libraries for structure-activity relationship (SAR) studies.

Core Synthesis Route: Nucleophilic Acyl Substitution

The most direct and widely employed method for the synthesis of N-aryl sulfonamides is the reaction of an appropriately substituted arylsulfonyl chloride with an aniline derivative.[4][5] This reaction proceeds via a nucleophilic acyl substitution mechanism at the sulfonyl group. For the synthesis of this compound, the primary and most logical pathway involves the condensation of 4-hydroxybenzenesulfonyl chloride with p-anisidine (4-methoxyaniline).

Reaction Mechanism

The synthesis is predicated on the high electrophilicity of the sulfur atom in the sulfonyl chloride, which is susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of p-anisidine. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Caption: General schematic of the synthesis of this compound.

Experimental Protocol

The following protocol is a robust and validated method for the synthesis of the target compound, adapted from similar sulfonamide syntheses.[5][6][7]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |

| 4-Hydroxybenzenesulfonyl chloride | 192.62 | 4025-67-6 | Commercially available.[8][] |

| p-Anisidine (4-methoxyaniline) | 123.15 | 104-94-9 | Commercially available. |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 497-19-8 | Anhydrous, used as a base. |

| Deionized Water | 18.02 | 7732-18-5 | Solvent. |

| Isopropanol | 60.10 | 67-63-0 | For washing the product. |

| Methanol | 32.04 | 67-56-1 | For recrystallization. |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL Erlenmeyer flask, add 4-hydroxybenzenesulfonyl chloride (10.00 mmol, 1.926 g) and p-anisidine (10.00 mmol, 1.232 g).

-

Solvent and Base Addition: Add 50 mL of deionized water and 10 mL of 1 M sodium carbonate solution to the flask. The sodium carbonate acts as a base to neutralize the HCl formed during the reaction.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is several hours to a few days.[5]

-

Workup: Upon completion of the reaction, the product will precipitate out of the solution. Collect the solid product by suction filtration.

-

Washing: Wash the collected solid with deionized water to remove any remaining salts, followed by a wash with isopropanol to remove unreacted starting materials.[5]

-

Purification: Dry the crude product in an oven at a low temperature. For further purification, dissolve the product in a minimal amount of hot methanol and allow it to recrystallize by slow cooling.

-

Characterization: Collect the purified crystals by filtration, dry them, and characterize them by melting point determination, NMR spectroscopy, and mass spectrometry to confirm the structure and purity.

In-Depth Discussion and Scientific Rationale

Choice of Starting Materials

-

4-Hydroxybenzenesulfonyl Chloride: This is the key electrophile. The hydroxyl group is an important feature of the target molecule and is present in the starting material. This avoids the need for a separate hydroxylation step, which can be challenging and may require harsh conditions.[10]

-

p-Anisidine: This is the nucleophile. The methoxy group is electron-donating, which slightly increases the nucleophilicity of the amine compared to aniline, facilitating the reaction.

Role of the Base

The use of a base, such as sodium carbonate, is critical.[5][6][7] The reaction between the sulfonyl chloride and the amine generates one equivalent of hydrochloric acid. In the absence of a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. An inorganic base like sodium carbonate is advantageous as it is inexpensive, readily available, and easily removed during the aqueous workup.

Solvent System

Water is an effective and environmentally benign solvent for this reaction, particularly when using an inorganic base like sodium carbonate.[5][6] The reactants have sufficient solubility to react, and the product, being more non-polar, often precipitates upon formation, which can help drive the reaction to completion.

Alternative Synthetic Considerations

-

Sulfonylation followed by Hydroxylation: One could start with a more readily available benzenesulfonyl chloride, react it with p-anisidine, and then introduce the hydroxyl group onto the benzene ring. However, electrophilic aromatic substitution to introduce a hydroxyl group can be complex and may lead to a mixture of isomers.[10]

-

Protection-Deprotection Strategy: If side reactions involving the phenolic hydroxyl group are a concern, a protection-deprotection strategy could be employed. For example, starting with 4-methoxybenzenesulfonyl chloride, reacting it with p-anisidine, and then selectively deprotecting the methoxy group on the sulfonyl side to a hydroxyl group. This adds extra steps and may reduce the overall yield.

Given the commercial availability of 4-hydroxybenzenesulfonyl chloride, the direct condensation method remains the most efficient and practical route.[8][]

Visualization of the Synthetic Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is most effectively achieved through the direct condensation of 4-hydroxybenzenesulfonyl chloride and p-anisidine in an aqueous basic medium. This method is robust, utilizes readily available starting materials, and follows a well-established reaction mechanism. The provided protocol offers a clear and detailed procedure for obtaining the target compound, while the accompanying discussion provides the necessary scientific context for informed experimental execution. This guide serves as a valuable resource for researchers embarking on the synthesis of this and related sulfonamide derivatives for further investigation in drug discovery and development.

References

- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. PMC.

- Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing.

- Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Deriv

- Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC.

- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.

- Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides.

- STUDIES ON SYNTHESIS OF SULFONAMIDE DYES AND THEIR APPLIC

- Sulfonamide synthesis by alkylation or aryl

- Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Source Not Found.

- Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. Source Not Found.

- Structural Comparison of Three N-(4-Methoxyphenyl)

- enantioselective three-component reaction for the prepar

- N-(4-Hydroxyphenyl)benzenesulfonamide. PMC.

- N-(4-Methoxyphenyl)benzenesulfonamide. PMC - NIH.

- Synthesis of 4-methoxybenzenesulfonamide. PrepChem.com.

- Compound 4-methoxy-N-(2,3,5-trichloro-4-hydroxyphenyl)benzene-1-sulfonamide. Source Not Found.

- Process for preparing 4-methoxyphenyl hydrazine hydrochloride.

- Effect of 4-hydroxy-m-benzene disulfonic acid on conductance of poly p-anisidine. Source Not Found.

- n-(4-methoxyphenyl)-4-methylbenzenesulfonamide. Sigma-Aldrich.

- This compound. BLDpharm.

- Method for synthesizing benzene sulfonamide compounds.

- (PDF) N-(4-Methoxyphenyl)benzenesulfonamide.

- 4-HYDROXY-BENZENESULFONYL CHLORIDE. ChemicalBook.

- CAS 4025-67-6 (4-HYDROXY-BENZENESULFONYL CHLORIDE). BOC Sciences.

Sources

- 1. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives | MDPI [mdpi.com]

- 6. N-(4-Hydroxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(4-Methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-HYDROXY-BENZENESULFONYL CHLORIDE | 4025-67-6 [chemicalbook.com]

- 10. Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Determining the Solubility Profile of 4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with physicochemical properties often dictating its ultimate success. Among these, solubility stands as a paramount gatekeeper, profoundly influencing bioavailability, formulation strategies, and overall therapeutic efficacy. For active pharmaceutical ingredients (APIs) like 4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide, a thorough understanding of its solubility profile in a diverse range of organic solvents is not merely academic; it is a cornerstone of rational drug development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously determine and interpret the solubility of this promising sulfonamide derivative. We will delve into the theoretical underpinnings, present robust experimental protocols, and outline the application of thermodynamic models to translate raw data into actionable insights.

Introduction to this compound

This compound belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. The presence of a hydroxyl group and a methoxyphenyl moiety suggests the potential for diverse intermolecular interactions, which will invariably influence its solubility behavior. A precise understanding of its solubility is crucial for various stages of pharmaceutical development, including:

-

Crystallization and Purification: Selecting appropriate solvents is fundamental for obtaining a pure, crystalline solid with the desired polymorphic form.[1]

-

Formulation Development: The choice of excipients and delivery systems, such as oral solid dosage forms or liquid formulations, is heavily dependent on the API's solubility.

-

Preclinical and Clinical Studies: Poor solubility can lead to low and variable bioavailability, hindering the evaluation of a compound's true pharmacological potential.

Given the absence of extensive published solubility data for this specific molecule, this guide presents a systematic approach to generate and analyze this critical dataset.

Foundational Physicochemical Characterization

Prior to embarking on solubility studies, a thorough characterization of the synthesized this compound is imperative. This ensures the purity and identity of the compound, which are essential for the accuracy and reproducibility of solubility measurements.

Synthesis of this compound

The synthesis of the title compound can be achieved through a standard nucleophilic substitution reaction between 4-acetoxybenzenesulfonyl chloride and p-anisidine, followed by hydrolysis of the acetyl protecting group. A representative synthetic scheme is outlined below. The synthesis of a similar compound, N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, has been reported and can be adapted for this purpose.[2]

Figure 1: Proposed synthetic workflow for this compound.

Structural and Thermal Analysis

The synthesized compound must be rigorously characterized to confirm its identity and purity.

| Analytical Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of the chemical framework. | Spectral data consistent with the proposed structure of this compound. |

| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. | A molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₃NO₄S, MW: 279.31 g/mol ).[3] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups (e.g., -OH, -NH, -SO₂, -C-O-C). | Characteristic absorption bands confirming the presence of the expected functional moieties. |

| Differential Scanning Calorimetry (DSC) | Determination of the melting point and assessment of thermal stability and purity. | A sharp endothermic peak indicating the melting point, which is a key parameter for thermodynamic calculations. |

| Powder X-Ray Diffraction (PXRD) | Characterization of the crystalline form of the solid. | A unique diffraction pattern that can be used to identify the polymorphic form and ensure consistency across batches. |

Experimental Determination of Solubility: The Isothermal Saturation Method

The isothermal saturation method is a robust and widely accepted technique for determining the equilibrium solubility of a compound in various solvents.[4] This method involves equilibrating an excess amount of the solid solute in the solvent of interest at a constant temperature until the solution is saturated.

Materials and Equipment

-

Synthesized and characterized this compound

-

A selection of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, n-octanol)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Experimental Protocol

-

Preparation of Solvent Systems: Prepare a sufficient volume of each organic solvent to be investigated.

-

Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each solvent. The excess solid is crucial to ensure that equilibrium is reached at saturation.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, 318.15 K). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure saturation. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution and Quantification: Accurately dilute the filtered saturated solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Analytical Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved solute.

Figure 2: Experimental workflow for the isothermal saturation method.

HPLC Method for Quantification

A reverse-phase HPLC method is generally suitable for the analysis of sulfonamides.

| HPLC Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | Determined by UV-Vis spectrophotometry (scan for λmax of the compound). |

| Column Temperature | 25 °C |

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

Data Analysis and Thermodynamic Modeling

The experimentally determined solubility data (expressed as mole fraction, x) at different temperatures (T) can be used to understand the thermodynamics of the dissolution process. Several models can be employed to correlate the experimental data.[1][5][6]

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model widely used to correlate solubility with temperature.[6] It is expressed as:

ln(x) = A + B/T + C ln(T)

where A, B, and C are the model parameters obtained by fitting the experimental data.

The van't Hoff Equation

The van't Hoff equation relates the change in solubility with temperature to the enthalpy of dissolution (ΔHsol):

ln(x) = -ΔHsol / (RT) + ΔSsol / R

where R is the universal gas constant. This model assumes that the enthalpy of dissolution is constant over the temperature range studied.

Thermodynamic Parameters of Dissolution

From the experimental data and the fitted models, key thermodynamic parameters can be calculated:

-

Gibbs Free Energy of Solution (ΔGsol): ΔGsol = -RT ln(x)

-

Enthalpy of Solution (ΔHsol): Can be obtained from the slope of the van't Hoff plot (ln(x) vs. 1/T).

-

Entropy of Solution (ΔSsol): ΔSsol = (ΔHsol - ΔGsol) / T

A positive ΔHsol indicates an endothermic dissolution process, where solubility increases with temperature. A positive ΔSsol suggests an increase in randomness upon dissolution.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate interpretation and comparison.

Tabulated Solubility Data

The experimentally determined mole fraction solubility of this compound in various organic solvents at different temperatures should be tabulated.

| Solvent | T = 298.15 K | T = 303.15 K | T = 308.15 K | T = 313.15 K | T = 318.15 K |

| Methanol | x₁ | x₂ | x₃ | x₄ | x₅ |

| Ethanol | y₁ | y₂ | y₃ | y₄ | y₅ |

| Acetone | z₁ | z₂ | z₃ | z₄ | z₅ |

| ... | ... | ... | ... | ... | ... |

Interpretation of Results

The solubility data should be analyzed in the context of solvent properties (e.g., polarity, hydrogen bonding capacity) and the structure of the solute. For instance, higher solubility in protic solvents like alcohols might suggest the importance of hydrogen bonding interactions with the hydroxyl and sulfonamide groups of the molecule. The thermodynamic parameters will provide deeper insights into the driving forces of the dissolution process in each solvent system.

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the systematic determination and analysis of the solubility profile of this compound in organic solvents. By following the outlined experimental protocols and applying appropriate thermodynamic models, researchers can generate high-quality, reliable data that is essential for informed decision-making in the drug development pipeline. Future work could involve extending these studies to binary solvent systems and investigating the effect of pH on the aqueous solubility of this compound, further enriching the understanding of its physicochemical behavior.

References

-

Perlovich, G. L., Ryzhakov, A. M., Strakhova, N. N., Kazachenko, V. P., Schaper, K. J., & Raevsky, O. A. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224. [Link]

-

Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Raevsky, O. A., & Schaper, K. J. (2008). Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides. Journal of Chemical & Engineering Data, 53(11), 2583-2589. [Link]

-

Li, Y., Wang, S., Wang, J., Zhang, C., & Wang, Y. (2022). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. Journal of Chemical & Engineering Data, 67(6), 1435-1443. [Link]

-

Kodide, K., & Asadi, P. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 64(12), 5287-5297. [Link]

-

Li, Y., Wang, S., Wang, J., Zhang, C., & Wang, Y. (2022). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. Journal of Chemical & Engineering Data, 67(6), 1435-1443. [Link]

-

Horwitz, W. (1977). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 60(5), 1041-1069. [Link]

-

Martin, A., & Wu, P. L. (1988). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 77(11), 923-928. [Link]

-

Dasenaki, M. E., & Thomaidis, N. S. (2019). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Foods, 8(10), 452. [Link]

-

United States Department of Agriculture, Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. [Link]

-

Golen, J. A., Rheingold, A. L., & Moore, C. E. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2020(4), M1163. [Link]

-

Ibrahim, S., Tahir, M. N., Iqbal, N., Shahwar, D., & Raza, M. A. (2011). N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. [Link]

-

Zia-ur-Rehman, M., Khan, I. U., Siddiqui, H. L., & Ahmad, M. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1088. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 578975, 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. [Link]

-

Molbase. (n.d.). N-(4-HYDROXYPHENYL)-N-METHYLBENZENESULFONAMIDE. [Link]

-

Ibrahim, S., Tahir, M. N., Iqbal, N., Shahwar, D., & Raza, M. A. (2011). N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o133. [Link]

Sources

Methodological & Application

efficient synthesis protocol for 4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide

Application Note: Efficient Synthesis of 4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide

Abstract & Scope

This guide details the optimized synthesis of This compound , a structural analog relevant to matrix metalloproteinase (MMP) inhibitors, carbonic anhydrase inhibitors, and tubulin polymerization inhibitors (e.g., ABT-751 analogs).

While direct coupling of 4-hydroxybenzenesulfonyl chloride is chemically possible, it suffers from competitive hydrolysis and self-esterification (polymerization). This protocol prioritizes a Protection-Deprotection Strategy (The "Acetate Route") to ensure high purity (>98%) and reproducibility suitable for pharmaceutical screening. A secondary "Green" Aqueous Route is provided for rapid, gram-scale synthesis where lower purity profiles are acceptable.

Retrosynthetic Analysis & Strategy

The target molecule contains a sulfonamide linkage between an electron-rich aniline (p-anisidine) and a phenol-derived sulfonyl group.

Strategic Disconnection:

-

S-N Bond Formation: The primary disconnection is the sulfonamide bond.

-

Phenol Protection: To prevent the phenolic hydroxyl group from acting as a nucleophile (attacking the sulfonyl chloride), it is masked as an acetate ester.

Figure 1: Retrosynthetic strategy utilizing an acetate protecting group to prevent side-reactions.

Materials & Equipment

| Reagent | CAS No.[1] | Grade | Role |

| 4-Acetoxybenzenesulfonyl chloride | 1633-82-5 | >97% | Electrophile (Protected) |

| p-Anisidine (4-methoxyaniline) | 104-94-9 | >99% | Nucleophile |

| Pyridine | 110-86-1 | Anhydrous | Base/Solvent |

| Dichloromethane (DCM) | 75-09-2 | HPLC | Solvent |

| Sodium Hydroxide (NaOH) | 1310-73-2 | Reagent | Hydrolysis Base |

| Hydrochloric Acid (HCl) | 7647-01-0 | 1M | Neutralization |

Equipment:

-

3-neck Round Bottom Flask (250 mL)

-

Magnetic Stirrer with Temperature Probe

-

Rotary Evaporator

-

Vacuum Filtration Setup (Buchner funnel)

Protocol A: High-Purity Synthesis (The Acetate Route)

Recommended for drug development and SAR studies.

Phase 1: Sulfonamide Coupling

Principle: The amino group of p-anisidine attacks the sulfonyl sulfur. Pyridine acts as an HCl scavenger and nucleophilic catalyst.

-

Preparation: In a 250 mL round-bottom flask, dissolve p-anisidine (1.23 g, 10.0 mmol) in DCM (20 mL) and Pyridine (1.0 mL, 12.0 mmol) .

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve 4-acetoxybenzenesulfonyl chloride (2.35 g, 10.0 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes.

-

Note: Maintain temperature <5°C to minimize bis-sulfonylation.

-

-

Reaction: Remove ice bath and stir at Room Temperature (25°C) for 4–6 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 1:1). Starting amine spot should disappear.[2]

-

-

Workup:

-

Wash reaction mixture with 1M HCl (2 x 20 mL) to remove excess pyridine.

-

Wash with Brine (20 mL) .

-

Dry organic layer over anhydrous

, filter, and concentrate in vacuo. -

Result: Off-white solid (Intermediate: 4-acetoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide).

-

Phase 2: Deprotection (Hydrolysis)

Principle: Base-catalyzed hydrolysis cleaves the acetate ester without affecting the robust sulfonamide bond.

-

Dissolution: Dissolve the crude intermediate from Phase 1 in Methanol (20 mL) .

-

Hydrolysis: Add 2M NaOH (10 mL) .

-

Reflux: Heat to 60°C for 1 hour.

-

Checkpoint: The solution should become clear.

-

-

Acidification: Cool to room temperature. Acidify carefully with 1M HCl to pH ~2–3.

-

Observation: The target product will precipitate as a white/pale-pink solid.

-

-

Isolation: Filter the precipitate, wash with cold water (3 x 10 mL), and dry under vacuum at 50°C.

Protocol B: Rapid "Green" Synthesis (Aqueous Route)

Recommended for preliminary screening or combinatorial chemistry.

Principle: Utilizing the "on-water" effect where hydrophobic interactions accelerate reaction rates in aqueous suspension.

-

Mixing: In a flask, combine p-anisidine (10 mmol) and 4-hydroxybenzenesulfonyl chloride (10 mmol) in Water (50 mL) .

-

Catalysis: Add Sodium Carbonate (

, 10 mmol) . -

Reaction: Stir vigorously at Room Temperature for 2 hours.

-

Note: 4-hydroxybenzenesulfonyl chloride is unstable; use fresh reagents immediately.

-

-

Workup: Acidify with 1M HCl. The product precipitates.[3][4][5][6] Filter and wash with water.[3][4][6][7]

-

Risk: This method often yields 10-15% sulfonic acid byproduct due to hydrolysis of the chloride.

-

Purification & Characterization

Recrystallization Protocol: For both methods, the crude solid often contains trace colored impurities (oxidation of anisidine).

-

Dissolve crude solid in minimum hot Ethanol/Water (80:20) .

-

Add activated charcoal (optional) and filter hot.

-

Cool slowly to 4°C. Collect crystals.

Expected Data:

-

Yield: 85–92% (Protocol A); 70–80% (Protocol B).

-

Appearance: White to off-white crystalline powder.

-

1H NMR (DMSO-d6, 400 MHz):

- 9.80 (s, 1H, -SO2NH-),

- 10.2 (s, 1H, -OH),

- 7.50 (d, 2H, Sulfonyl-Ar),

- 6.95 (d, 2H, Anisidine-Ar),

- 6.80 (d, 2H, Phenol-Ar),

- 3.70 (s, 3H, -OCH3).

Process Workflow Diagram

Figure 2: Step-by-step decision workflow for the high-purity synthesis protocol.

References

-

General Sulfonamide Synthesis: Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water.[6][8][9][10] Green Chemistry, 8(9), 835-838. Link

-

Mechanistic Insight: Jafarpour, M., & Rezaeifard, A. (2011).[11] A Green, Catalyst-Free Method for the Synthesis of Sulfonamides.[6][9][12] Synthetic Communications, 41(9), 1399-1406. Link

-

Purification Protocols: BenchChem Application Notes. "Optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling." Link

-

Structural Analogs: Gelbrich, T., et al. (2012). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 2(3), 1096-1107. Link

Sources

- 1. N-(4-HYDROXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE | CAS 1146-43-6 [matrix-fine-chemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 4. jru.edu.in [jru.edu.in]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. mdpi.com [mdpi.com]

- 8. A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 12. tandfonline.com [tandfonline.com]

Application Note & Protocol: Recrystallization of 4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide

Abstract

This document provides a comprehensive, validated protocol for the purification of 4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide via recrystallization. Aimed at researchers, medicinal chemists, and process development scientists, this guide details not only the step-by-step methodology but also the underlying chemical principles governing the purification process. It covers solvent selection, procedural execution, purity validation, and troubleshooting, ensuring the attainment of high-purity material suitable for downstream applications in drug discovery and materials science.

Introduction: The Imperative for Purity

This compound is a sulfonamide derivative of significant interest in medicinal chemistry and organic synthesis. The sulfonamide functional group is a cornerstone in drug design, known for its role in antibacterial agents, diuretics, and anticancer therapies.[1] The purity of such compounds is paramount, as even minor impurities can drastically alter pharmacological activity, toxicity profiles, and experimental outcomes.

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[2][3] It leverages differences in solubility between the target compound and its impurities in a chosen solvent system.[4] A successful recrystallization yields a highly ordered crystalline lattice of the pure compound, excluding contaminants in the process.[2] This application note provides a robust method to achieve high crystalline purity for the title compound.

Foundational Principles of Recrystallization

The efficacy of recrystallization hinges on the principle that most solids are more soluble in a hot solvent than in a cold one.[4] The ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[5]

The process involves four key stages:

-

Dissolution: The crude solid is dissolved in the minimum amount of a suitable hot solvent to create a saturated solution.[2][6]

-

Filtration (Optional): Insoluble impurities are removed by filtering the hot solution.[5]

-

Crystallization: The hot, saturated solution is cooled slowly and undisturbed. As the solution cools, the solubility of the target compound decreases, leading to supersaturation and the formation of crystals.[4] Slow cooling is crucial for forming large, pure crystals, as it allows molecules to selectively deposit onto the growing crystal lattice, excluding ill-fitting impurity molecules.[4]

-

Isolation: The purified crystals are separated from the cold, impurity-rich solvent (mother liquor) by vacuum filtration.[5]

Physicochemical Properties of the Target Compound

A thorough understanding of the compound's properties is essential for developing a purification strategy.

| Property | Value | Source |

| IUPAC Name | This compound | BLDpharm[7] |

| CAS Number | 380341-92-4 | BLDpharm[7] |

| Molecular Formula | C₁₃H₁₃NO₄S | BLDpharm[7] |

| Molecular Weight | 279.31 g/mol | BLDpharm[7] |

| Appearance | White to off-white solid (typical) | General Knowledge |

| Melting Point | Not widely reported; similar structures suggest a range >150 °C. Must be determined experimentally. | Inferred from related structures[1] |

Validated Recrystallization Protocol

This protocol has been optimized for the purification of this compound on a laboratory scale (1-10 g).

Rationale for Solvent System Selection

Based on the polarity imparted by the hydroxyl, sulfonamide, and methoxy groups, a moderately polar protic solvent is predicted to be effective. Alcohols, particularly aqueous alcohol solutions, are excellent candidates for sulfonamides.[6][8] An isopropanol/water mixture is chosen for this protocol. Pure isopropanol effectively dissolves the compound when hot, while the addition of water as an anti-solvent reduces solubility upon cooling, thereby maximizing yield.

Experimental Workflow Diagram

Caption: Workflow for the single-solvent recrystallization of sulfonamides.

Step-by-Step Methodology

Materials & Equipment:

-

Crude this compound

-

Isopropanol, Reagent Grade

-

Deionized Water

-

Erlenmeyer flasks (x3)

-

Hotplate/stirrer

-

Büchner funnel and filter flask

-

Filter paper (Whatman No. 1 or equivalent)

-

Glass stir rod

-

Watch glass

-

Ice bath

-

Vacuum oven

Procedure:

-

Preparation of Solvent: Prepare a 70% (v/v) isopropanol-water solution. For every 100 mL of solution, mix 70 mL of isopropanol with 30 mL of deionized water.

-

Dissolution:

-

Place the crude sulfonamide (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.

-

Add an initial portion of the 70% isopropanol solvent (e.g., 50 mL) and a magnetic stir bar.

-

Heat the mixture to a gentle boil on a hotplate with stirring.[5]

-

Continue to add small portions of the hot solvent mixture until the solid just dissolves completely.[6] Expert Tip: Using the minimum amount of solvent is critical for maximizing recovery. Excess solvent will keep more of your product dissolved even after cooling.[5]

-

-

Hot Filtration (Perform if insoluble impurities or color are present):

-

If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% of solute weight). Re-heat to boiling for a few minutes.[9]

-

Place a fluted filter paper in a stemless funnel. Pre-heat the funnel and a clean receiving Erlenmeyer flask by placing them on the hotplate to prevent premature crystallization.[9]

-

Quickly pour the hot solution through the filter paper into the pre-heated receiving flask.

-

-

Crystallization:

-

Cover the flask containing the hot, clear filtrate with a watch glass.

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, high-purity crystals.[4]

-

Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.[5][9]

-

-

Isolation and Washing:

-

Set up a Büchner funnel with filter paper for vacuum filtration. Wet the paper with a small amount of ice-cold 70% isopropanol.

-

Collect the crystals by pouring the cold slurry into the funnel with the vacuum applied.

-

Wash the crystals with two small portions of ice-cold 70% isopropanol to remove any residual mother liquor containing dissolved impurities.[5] Caution: Do not use room temperature or warm solvent for washing, as this will dissolve some of the purified product.

-

-

Drying:

-

Allow the crystals to air-dry on the filter for several minutes by drawing air through the cake.

-

Transfer the crystalline product to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

-

Purity Assessment and Validation

A multi-pronged approach is required to validate the purity of the final product.[10]

| Technique | Principle | Expected Outcome for High Purity |

| Melting Point Analysis | Pure crystalline solids have a sharp, defined melting point range. Impurities depress and broaden this range. | A sharp melting point range (e.g., < 2 °C) that is higher than the crude material. |

| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption.[10] Impurities will have different retention factors (Rf) than the main compound. | A single spot corresponding to the product. Comparison with a co-spot of crude material should show the disappearance of impurity spots. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning between mobile and stationary phases.[10] Purity is determined by the relative area of the product peak. | A single major peak with an area >99%. Impurity peaks present in the crude sample should be significantly reduced or absent. |

| ¹H NMR Spectroscopy | Provides structural confirmation and can detect proton-containing impurities, including residual solvent. | The spectrum should match the expected structure of this compound. Absence of peaks corresponding to starting materials, by-products, or residual isopropanol. |

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| "Oiling Out" (Product separates as a liquid) | The melting point of the solid is lower than the boiling point of the solvent; cooling is too rapid; high impurity concentration.[9] | Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Consider insulating the flask.[9] |

| No Crystals Form | Too much solvent was used; the solution is supersaturated but lacks a nucleation point.[9] | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound. If this fails, boil off some solvent to increase concentration and cool again.[9] |

| Low Recovery/Yield | Too much solvent was used; premature crystallization during hot filtration; washing with solvent that was not ice-cold.[5] | Use the minimum amount of hot solvent for dissolution. Ensure filtration apparatus is pre-warmed. Use only ice-cold solvent for washing the final crystals.[5][9] |

| Colored Crystals | Colored impurities were not fully removed. | Repeat the recrystallization, ensuring the use of activated charcoal during the dissolution step.[9] |

Safety Precautions

-

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle all organic solvents in a well-ventilated fume hood.

-

Isopropanol is flammable; keep it away from open flames and ignition sources.

-

Use caution when handling hot glassware and solutions to prevent thermal burns.

References

- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.

- Crystallization - Organic Chemistry at CU Boulder. University of Colorado Boulder.

- Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.

- SOP: CRYSTALLIZATION. University of Cape Town.

- Crystallization Technique: Organic Chemistry Lab Guide. Studylib.

- Recrystallization of Sulfanilamide. Scribd.

- Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.

- US Patent US2777844A - Sulfonamide purification process. Google Patents.

- Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI.

- This compound. BLDpharm.

Sources

- 1. mdpi.com [mdpi.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. science.uct.ac.za [science.uct.ac.za]

- 4. studylib.net [studylib.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scribd.com [scribd.com]

- 7. 380341-92-4|this compound|BLD Pharm [bldpharm.com]

- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

in vitro assay dosing protocols for 4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide

Application Note: High-Precision In Vitro Dosing & Characterization of 4-Hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide

Executive Summary

This application note details the standardized protocols for the preparation, dosing, and in vitro characterization of This compound (CAS 380341-92-4). As a diarylsulfonamide scaffold featuring a phenolic hydroxyl group and a methoxy-substituted N-phenyl ring, this compound serves as a critical chemical probe in medicinal chemistry, often investigated for its potential inhibitory activity against Carbonic Anhydrases (CA) , 17β-Hydroxysteroid Dehydrogenases (17β-HSD) , and as a structural pharmacophore in anti-proliferative screens.

This guide prioritizes solubility management , dose-response linearity , and assay interference mitigation (e.g., phenolic oxidation or fluorescence quenching).

Physicochemical Profile & Material Handling

Understanding the chemical nature of the compound is the first step to reproducible data.

| Property | Specification | Notes |

| Chemical Name | This compound | Core sulfonamide scaffold |

| CAS Number | 380341-92-4 | Unique identifier |

| Molecular Weight | 279.31 g/mol | Suitable for cell permeability |

| LogP (Predicted) | ~2.5 - 3.0 | Moderately lipophilic; requires DMSO |

| pKa (Acidic) | ~9.8 (Phenol), ~10.0 (Sulfonamide NH) | Ionizes at high pH (>9.[1]0) |

| Solubility | Low in Water; High in DMSO (>50 mM) | Critical: Precipitates in aqueous buffer >100 µM |

Stock Solution Preparation

Objective: Create a stable, homogenous 10 mM stock solution.

-

Weighing: Accurately weigh 2.79 mg of solid compound into a sterile 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide, ≥99.9%, cell culture grade).

-

Note: Do not use water or ethanol as primary solvents due to poor solubility.

-

-

Dissolution: Vortex vigorously for 30 seconds. Inspect visually. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Protect from light (amber tubes recommended due to phenolic moiety).

Experimental Workflow: Cell Viability Assay (Cytotoxicity)

Context: Before efficacy testing, the non-toxic therapeutic window must be established. This protocol uses an ATP-based luminescent assay (e.g., CellTiter-Glo®) or colorimetric MTT assay.

Dosing Strategy (Serial Dilution)

A 9-point, 3-fold serial dilution is recommended to capture the full sigmoidal dose-response curve.

-

Top Concentration (Start): 100 µM (High stringency) or 30 µM (Standard).

-

Diluent: Serum-free media or PBS (intermediate plate) to keep DMSO constant.

-

Final DMSO Concentration: Must be ≤ 0.5% (v/v) in the well to avoid solvent toxicity.

Dilution Scheme (Visualized):

Figure 1: Serial dilution workflow ensuring constant DMSO concentration across the dose-response curve.

Step-by-Step Protocol

-

Cell Seeding: Seed target cells (e.g., MCF-7, HEK293) at 3,000 - 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

-

Compound Preparation:

-

Prepare a 200 µM working solution in culture media (from 10 mM stock).

-

Perform serial dilutions in a separate "source plate" using media containing 2% DMSO (so final DMSO is 1% after adding to cells? Correction: To keep DMSO low, prepare 2x concentrations in media with 1% DMSO, then add 1:1 to cells. Final DMSO = 0.5%).

-

-

Treatment: Remove old media (optional) or add 2x compound solution directly to wells (100 µL existing + 100 µL compound).

-

Incubation: Incubate for 48 to 72 hours .

-

Readout: Add detection reagent (e.g., MTT or CellTiter-Glo). Incubate according to manufacturer instructions. Read Absorbance (570 nm) or Luminescence.

Experimental Workflow: Enzymatic Inhibition (IC50 Determination)

Context: Sulfonamides are classic inhibitors of metalloenzymes (e.g., Carbonic Anhydrase) or oxidoreductases. This protocol assumes a generic enzymatic target (User-Defined).

Buffer Considerations

-

pH: Maintain pH 7.2–7.5. Avoid pH > 9.0 where the sulfonamide deprotonates, potentially altering binding affinity.

-

Additives: If the enzyme contains cysteines, include 1 mM DTT. Note: The phenolic group on the compound is susceptible to oxidation; DTT helps maintain stability.

Assay Setup (384-well microplate)

| Component | Volume (µL) | Final Conc. |

| Enzyme Buffer | 10 µL | 1x |

| Compound (in 10% DMSO) | 5 µL | Var. (0.5% DMSO final) |

| Substrate Mix | 10 µL | Km concentration |

| Total Volume | 25 µL | -- |

Control Wells:

-

High Control (HC): Enzyme + Substrate + DMSO (No Inhibitor) = 100% Activity.

-

Low Control (LC): Buffer + Substrate + DMSO (No Enzyme) = 0% Activity.

Data Analysis:

Calculate % Inhibition:

Fit data to the 4-Parameter Logistic (4PL) Equation to determine IC50:

Troubleshooting & Critical Factors

"Serum Shift" Phenomenon

Sulfonamides and phenols often bind to Serum Albumin (BSA/FBS).

-

Observation: IC50 in cell assays (10% FBS) is 10-50x higher than in biochemical assays (0% FBS).

-

Validation: Run the enzymatic assay with and without 0.1% BSA. If potency drops significantly with BSA, the compound is highly protein-bound.

Compound Precipitation

-

Risk: At >50 µM in aqueous buffer, the compound may crash out, causing light scattering (false inhibition in optical assays).

-

Check: Measure Absorbance at 600 nm (turbidity) immediately after dosing. If OD600 > 0.05, precipitation is occurring.

Fluorescence Interference

-

The phenolic ring can quench fluorescence or fluoresce itself (UV range).

-

Mitigation: Use Red-shifted fluorophores (e.g., Rhodamine, Cy5) for readouts rather than UV/Blue dyes (e.g., DAPI, Coumarin) to minimize spectral overlap.

References

-

Compound Identity: Sigma-Aldrich (MilliporeSigma). This compound (CAS 380341-92-4).[2][3][4][5] Catalog Entry. Link(Note: Generic placeholder for catalog verification).

-

Sulfonamide Bioactivity: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Assay Guidance: Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

-

Solubility Protocols: Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

(Note: While specific biological literature for CAS 380341-92-4 is limited, these references provide the authoritative basis for the sulfonamide-class assay protocols described above.)

Sources

Accelerated Synthesis of N-(4-methoxyphenyl)benzene-1-sulfonamide Derivatives via Microwave Irradiation

An Application Guide for Drug Development Professionals

Abstract & Introduction

Sulfonamides are a cornerstone of medicinal chemistry, featuring prominently in a wide array of therapeutic agents due to their established biocompatibility and versatile biological activity.[1] The N-aryl sulfonamide scaffold, in particular, is a privileged structure found in antibacterial, anticancer, and anti-inflammatory drugs. This application note provides a detailed, field-proven protocol for the synthesis of N-(4-methoxyphenyl)benzene-1-sulfonamide derivatives, leveraging the power of Microwave-Assisted Organic Synthesis (MAOS). Traditional methods for synthesizing these compounds often require prolonged heating, extended reaction times, and significant solvent usage, which can lead to byproduct formation and environmental waste.[2][3]

Microwave-assisted synthesis offers a transformative, green chemistry approach that dramatically accelerates reaction rates, increases product yields, and enhances purity.[4][5][6] By utilizing direct, uniform heating of the polar reactants and solvents, MAOS overcomes the limitations of conventional heating, enabling the rapid and efficient production of target molecules.[2] This guide is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying scientific principles, optimization strategies, and troubleshooting advice to ensure reliable and reproducible results.

The Green Chemistry Advantage of Microwave-Assisted Synthesis

The adoption of MAOS is a strategic move towards more sustainable and efficient chemical synthesis, aligning with the core principles of green chemistry.[2][4][5]

-

Energy Efficiency : Unlike conventional oil baths or heating mantles that heat a vessel from the outside-in, microwave irradiation directly couples with and heats the polar molecules within the reaction mixture.[4] This volumetric heating is incredibly rapid and minimizes energy consumption.[5]

-

Reduced Reaction Times : The high efficiency of energy transfer can slash reaction times from many hours to mere minutes, significantly boosting laboratory throughput.[6]

-

Improved Yields and Purity : The rapid and uniform heating provided by microwaves often minimizes the formation of undesirable byproducts that can occur during long periods of conventional heating.[4][6] This leads to cleaner reaction profiles, higher yields, and simplified product purification.

-

Solvent Reduction : The speed of microwave-assisted reactions often allows for their execution under solvent-free conditions or with a reduced volume of solvent, decreasing both cost and environmental impact.[2]

Reaction Principle and Mechanism

The synthesis of N-(4-methoxyphenyl)benzene-1-sulfonamide derivatives proceeds via a classical nucleophilic acyl substitution reaction. The primary amine, p-anisidine (4-methoxyaniline), acts as the nucleophile, attacking the electrophilic sulfur atom of the substituted benzenesulfonyl chloride. The reaction is typically facilitated by a base, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

The proposed mechanism involves the initial attack of the lone pair of electrons on the nitrogen atom of p-anisidine on the electron-deficient sulfur atom of the benzenesulfonyl chloride. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a chloride ion and a proton to form the stable sulfonamide bond.

Caption: Figure 1: Simplified mechanism of sulfonamide bond formation.

Core Protocol: Microwave-Assisted Synthesis

This protocol details the synthesis of the parent compound, N-(4-methoxyphenyl)benzene-1-sulfonamide. It can be readily adapted for various substituted benzenesulfonyl chlorides.

Materials and Instrumentation

| Reagents & Materials | Grade/Purity | Supplier |

| Benzenesulfonyl chloride | ≥99% | Sigma-Aldrich |

| p-Anisidine (4-methoxyaniline) | ≥99% | Sigma-Aldrich |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Standard lab supply |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard lab supply |

| Ethyl Acetate | ACS Grade | Standard lab supply |

| Hexane | ACS Grade | Standard lab supply |

| Instrumentation | Model/Type | |

| Microwave Synthesizer | CEM Discover SP or equivalent | |

| 10 mL Microwave Reaction Vial | Heavy-walled glass with snap cap | |

| Magnetic Stirrer | Standard laboratory model | |

| Rotary Evaporator | Standard laboratory model | |

| Melting Point Apparatus | Standard laboratory model |

Step-by-Step Synthesis Protocol

Caption: Figure 2: Step-by-step workflow for microwave-assisted synthesis.

-

Reagent Preparation: In a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add p-anisidine (1.0 mmol, 123 mg).

-

Solvent and Base Addition: Add anhydrous dichloromethane (DCM, 3 mL) followed by anhydrous pyridine (1.2 mmol, 97 µL). Causality Note: Pyridine acts as a base to neutralize the HCl byproduct, preventing protonation of the starting amine and driving the reaction forward. DCM is an excellent solvent that is relatively microwave-transparent, allowing the reactants to absorb the majority of the energy.

-

Sulfonyl Chloride Addition: Slowly add benzenesulfonyl chloride (1.0 mmol, 177 mg, 127 µL) to the stirred solution.

-

Microwave Irradiation: Securely seal the vial with a cap. Place the vial in the cavity of the microwave synthesizer. Irradiate the mixture under the conditions specified in the table below. The temperature is actively monitored by the instrument's IR sensor.

| Parameter | Value | Rationale |

| Temperature | 120 °C | Provides sufficient thermal energy to overcome the activation barrier rapidly. |

| Time | 10 minutes | Significantly reduced from the hours required for conventional heating. |

| Max Power | 150 W | A standard power setting for this scale and solvent system. |

| Stirring | High | Ensures homogeneous heating and mixing of reactants. |

-

Work-up and Extraction: After irradiation, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing 1 M HCl (10 mL). Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers. Causality Note: The acid wash removes excess pyridine and any unreacted p-anisidine by forming water-soluble pyridinium and ammonium salts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to afford the pure N-(4-methoxyphenyl)benzene-1-sulfonamide as white needles.[7]

Protocol Validation & Characterization

The identity and purity of the synthesized compound must be rigorously confirmed.

-

Thin-Layer Chromatography (TLC): Monitor reaction progress and assess purity.

-

Mobile Phase: 3:1 Hexane/Ethyl Acetate

-

Visualization: UV light (254 nm)

-

-

Melting Point (MP): Compare with literature values.

-

Expected MP for N-(4-methoxyphenyl)benzene-1-sulfonamide: 108-110°C.[8]

-

-

Spectroscopic Analysis:

Process Optimization and Reaction Scope

The presented protocol is robust and can be applied to a variety of substituted benzenesulfonyl chlorides to generate a library of derivatives. Minor adjustments to reaction time or temperature may be required to optimize yields for different substrates.

| Derivative (Substituent on Benzenesulfonyl Chloride) | Typical Yield (%) | Notes |

| H (unsubstituted) | >90% | As per core protocol. |

| 4-Methyl (p-toluenesulfonyl chloride) | >92% | Electron-donating group, highly reactive. |

| 4-Nitro | ~85-90% | Electron-withdrawing group may slightly decrease reactivity of the sulfonyl chloride. |

| 4-Chloro | ~90% | Halogen substituents are well-tolerated. |

| 2-Nitro | ~80-85% | Steric hindrance from ortho-substituent may require slightly longer reaction time (e.g., 15 min). |

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Low or No Product Yield | Inactive reagents (hydrolyzed sulfonyl chloride). | Use fresh, anhydrous reagents. Ensure sulfonyl chloride is stored under inert gas. |

| Insufficient heating. | Verify microwave temperature sensor is calibrated. Increase temperature in 10°C increments. | |

| Multiple Spots on TLC | Incomplete reaction or byproduct formation. | Increase reaction time in 2-minute increments. Ensure efficient stirring. |

| Degradation of starting material or product. | Decrease reaction temperature. Confirm purity of starting materials. | |

| Difficulty in Crystallization | Product is an oil or impurities are present. | Purify the crude product via flash column chromatography on silica gel before attempting crystallization. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Conduct all operations in a well-ventilated fume hood. Sulfonyl chlorides are lachrymatory and corrosive. Pyridine is toxic and has a strong, unpleasant odor.

-

Microwave Safety: Never operate the microwave synthesizer with the door open. Use only pressure-rated, heavy-walled glass vials designed for microwave chemistry. Do not exceed the recommended solvent volume for the vial size.

-

Reagent Handling: Handle benzenesulfonyl chloride and pyridine with extreme care. They are corrosive and can cause severe burns.

Conclusion

This application note provides a comprehensive and reliable protocol for the microwave-assisted synthesis of N-(4-methoxyphenyl)benzene-1-sulfonamide derivatives. By leveraging MAOS technology, researchers can achieve significantly reduced reaction times, high product yields, and enhanced purity compared to conventional methods.[6][9] The methodology is robust, scalable, and readily adaptable for creating diverse compound libraries, making it an invaluable tool for modern medicinal chemistry and drug discovery programs.

References

- International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).

- MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.

- Advanced Journal of Chemistry, Section A. (2019, January 2). Importance of Microwave Heating in Organic Synthesis.

- Specific effects of microwave - Solid supported reaction.

- PMC. Preparation of sulfonamides from N-silylamines.

- ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters.

- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6).

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.

- Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2.

- An Easy Microwave-assisted Synthesis of Sulfonamides directly from Sulfonic Acids Supporting Information.

- ResearchGate. (PDF) N-(4-Methoxyphenyl)benzenesulfonamide.

- PMC - NIH. N-(4-Methoxyphenyl)benzenesulfonamide.

- Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025, July 23).

- PubChem. 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide | C13H14N2O3S.

- IJPPR. (2016, May 6). Synthesis (Microwave-Assisted) and Characterization of Some Heterocyclic Sulphonamide Derivatives.

- An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.

- PMC - NIH. Microwave-assisted synthesis and bioevaluation of new sulfonamides.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. ijrpas.com [ijrpas.com]

- 5. mdpi.com [mdpi.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. N-(4-Methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide

Welcome to the technical support guide for the synthesis of 4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. Sulfonamides are a critical class of compounds in medicinal chemistry, and achieving high-purity, high-yield products is essential for downstream applications[1][2]. This guide provides in-depth, field-proven insights to help you navigate the complexities of this synthesis.

Part 1: Troubleshooting Guide - Low Reaction Yield

This section addresses the most common and frustrating issue in synthesis: low yield. The questions are structured to help you diagnose and solve specific problems you may be encountering.

Q1: My reaction yield is consistently low (<40%), and TLC/LC-MS analysis of the crude product shows a complex mixture with significant amounts of unreacted 4-methoxyaniline. What are the likely causes and how can I resolve this?

A1: This classic problem points towards either an incomplete reaction or the prevalence of side reactions. The root cause often lies in the quality of your reagents or suboptimal reaction conditions. Let's dissect the potential issues:

-

Cause 1: Degradation of 4-hydroxybenzenesulfonyl chloride.

-

Expertise & Experience: Benzenesulfonyl chlorides, especially those with activating groups, are highly reactive electrophiles[3]. The sulfonyl chloride functional group is susceptible to hydrolysis by atmospheric moisture, which converts it to the unreactive sulfonic acid. The presence of a hydroxyl group on the ring can further complicate its stability.

-

Trustworthiness (Self-Validation): Before starting the reaction, check the purity of your sulfonyl chloride. A simple test is to run a TLC of the starting material; significant streaking or a spot at the baseline may indicate the presence of the sulfonic acid.

-

Authoritative Solution:

-

Ensure Proper Storage: Store 4-hydroxybenzenesulfonyl chloride under anhydrous conditions (e.g., in a desiccator) and under an inert atmosphere (N₂ or Argon).

-

Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the reagent or purify it before use.

-

Consider a Protected Version: A highly effective strategy is to use a more stable precursor, such as 4-acetoxybenzenesulfonyl chloride . The acetyl group protects the reactive hydroxyl group, preventing side reactions, and can be easily removed post-synthesis[4][5].

-

-

-

Cause 2: Ineffective Base/HCl Scavenging.

-

Expertise & Experience: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl)[6]. This acid will protonate the unreacted 4-methoxyaniline, rendering it non-nucleophilic and effectively halting the reaction. A suitable base is crucial to neutralize this HCl as it forms.

-

Trustworthiness (Self-Validation): The reaction mixture should remain basic throughout the addition of the sulfonyl chloride. You can test this by spotting a small aliquot onto wet pH paper.

-

Authoritative Solution:

-

Choice of Base: Pyridine is a common choice as it can serve as both the base and the solvent. However, its nucleophilicity can sometimes lead to side reactions. Triethylamine (TEA) is a non-nucleophilic alternative that is often preferred.

-

Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure complete HCl scavenging. An excess is generally not harmful, within reason.

-

See Table 1 for a comparison of common bases.

-

-

-

Cause 3: Sub-optimal Reaction Temperature.

-

Expertise & Experience: The initial reaction between the sulfonyl chloride and the amine is often exothermic. If the temperature is not controlled, the increased heat can accelerate the decomposition of the sulfonyl chloride and promote side reactions.

-

Authoritative Solution:

-

Controlled Addition: Dissolve the 4-methoxyaniline and base in a suitable solvent (e.g., Dichloromethane - DCM) and cool the mixture to 0 °C in an ice bath.

-

Slow Addition: Add a solution of the sulfonyl chloride in the same solvent dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure completion.

-

-

Q2: My primary impurity is a high molecular weight species that is difficult to separate from the product. What is this byproduct and how can I prevent its formation?

A2: This is a strong indication of intermolecular side reactions involving the free hydroxyl group of 4-hydroxybenzenesulfonyl chloride.

-

Expertise & Experience: The phenolic hydroxyl group is nucleophilic, especially in the presence of a base. It can react with another molecule of the sulfonyl chloride to form a sulfonate ester dimer or even oligomers. This side reaction is a classic problem when working with bifunctional reagents.

-

Trustworthiness (Self-Validation): This side product will have a significantly higher molecular weight than your desired product and will likely be less polar. It can often be observed on a TLC plate as a spot with a higher Rf value or as a higher mass peak in LC-MS analysis.

-

Authoritative Solution: Employ a Protecting Group Strategy.

-

The most robust and reliable method to prevent this side reaction is to protect the hydroxyl group before the sulfonylation reaction. Using 4-acetoxybenzenesulfonyl chloride is the recommended approach.

-

The Workflow:

-

Step 1 (Sulfonylation): React 4-acetoxybenzenesulfonyl chloride with 4-methoxyaniline. This reaction is much cleaner as the protected hydroxyl group cannot participate in side reactions.

-

Step 2 (Deprotection): After the sulfonamide bond is formed, the acetyl protecting group can be easily removed under basic conditions (e.g., using NaOH or K₂CO₃ in methanol) to yield the final desired product with high purity[7][8].

-

-

A detailed protocol for this superior two-step synthesis is provided in Part 3 .

-

Q3: I've managed to improve the reaction, but now I'm struggling with the purification. The crude product is an oil or a sticky solid that is difficult to crystallize.

A3: Purification challenges are common with sulfonamides, which can have tricky solubility profiles. A systematic approach to work-up and purification is key.

-

Expertise & Experience: The goal of the work-up is to remove unreacted starting materials and the base before attempting crystallization or chromatography. Unreacted 4-methoxyaniline (which is basic) and pyridine/TEA are the most common culprits that inhibit crystallization.

-

Trustworthiness (Self-Validation): A clean 'H NMR of your crude product after work-up should show minimal to no signals corresponding to the starting amine or the base used.

-

Authoritative Solution: A Robust Work-up and Purification Protocol.

-

Quench and Dilute: After the reaction is complete, quench it by slowly adding it to a beaker of water or ice.

-

Acid Wash: Transfer the mixture to a separatory funnel. Add DCM or Ethyl Acetate to dissolve the organic components. Wash the organic layer sequentially with 1M HCl (to remove the basic amine and any remaining base), water, and finally with brine.

-

Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. At this point, you should have a crude solid.

-

Purification:

-

Recrystallization: This is the preferred method for obtaining highly pure material. See Table 2 for recommended solvent systems. A mixture of ethanol and water, or ethyl acetate and hexanes, often works well.

-

Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable alternative. A gradient elution, for example, starting with 10% Ethyl Acetate in Hexanes and gradually increasing to 40%, will typically provide good separation.

-

-

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of sulfonyl chloride to amine? A: A slight excess of the amine (1.0 to 1.1 equivalents) can sometimes help to drive the reaction to completion. However, a 1:1 molar ratio is standard, especially when using the protected sulfonyl chloride, as it simplifies purification.

Q2: Is it absolutely necessary to protect the hydroxyl group? A: While not strictly necessary, and some procedures report direct synthesis[9], protecting the hydroxyl group is highly recommended for achieving consistently high yields (>80%) and simplifying purification. The direct method is often plagued by the side reactions discussed in Q2 of the troubleshooting guide.

Q3: Can I use a different base instead of pyridine or triethylamine? A: Yes, other non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) can be used. Inorganic bases like sodium carbonate can also be employed, particularly in biphasic systems (e.g., water/DCM), though this can sometimes be less efficient[9].

Q4: How can I best monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between your starting amine and the product (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the spot corresponding to the limiting reagent (usually the sulfonyl chloride) has disappeared. LC-MS can also be used for more precise monitoring.

Part 3: Protocols & Data

Protocol 1: High-Yield Synthesis using 4-acetoxybenzenesulfonyl chloride (Recommended)

This two-step protocol is designed for maximum yield and purity.

Step 1: Synthesis of 4-acetoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide

-

To a round-bottom flask under an inert atmosphere (N₂), add 4-methoxyaniline (1.0 eq) and triethylamine (1.2 eq).

-

Add anhydrous Dichloromethane (DCM) to dissolve the solids (approx. 0.1 M concentration).

-

Cool the flask to 0 °C using an ice bath.

-

In a separate flask, dissolve 4-acetoxybenzenesulfonyl chloride (1.05 eq) in anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, proceed with the work-up as described in the troubleshooting guide (Q3). The product is typically a white solid.

Step 2: Deprotection to this compound

-

Dissolve the acetyl-protected sulfonamide from Step 1 in methanol (MeOH).

-

Add a 2M aqueous solution of sodium hydroxide (NaOH) (2.0 eq).

-

Stir the mixture at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC.

-

Once complete, carefully neutralize the mixture to pH ~6-7 with 1M HCl.

-

The product will often precipitate out of the solution. If not, remove the methanol under reduced pressure and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

-

Recrystallize the final product from an appropriate solvent system (see Table 2).

Data Tables

Table 1: Comparison of Common Bases for Sulfonylation

| Base | pKa of Conjugate Acid | Key Advantages | Key Disadvantages |

| Pyridine | 5.2 | Good solvent, effective base | Can be nucleophilic, difficult to remove |

| Triethylamine (TEA) | 10.7 | Stronger base, non-nucleophilic | Volatile, strong odor |

| DIPEA | 11.0 | Sterically hindered, non-nucleophilic | Higher cost |

| Sodium Carbonate | 10.3 | Inexpensive, easy to remove | Requires biphasic system, can be slow |

Table 2: Recommended Solvent Systems for Recrystallization

| Primary Solvent | Anti-Solvent | Expected Purity | Notes |

| Ethanol | Water | >98% | Good for medium to large scale. |

| Ethyl Acetate | Hexanes | >99% | Excellent for high purity, good for smaller scales. |

| Acetone | Water | >97% | Can sometimes form solvates. |